![molecular formula C26H27N5O3S B2363924 N-(4-isopropylphenyl)-2-(2-morpholino-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 1021045-06-6](/img/structure/B2363924.png)
N-(4-isopropylphenyl)-2-(2-morpholino-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
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Description
N-(4-isopropylphenyl)-2-(2-morpholino-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C26H27N5O3S and its molecular weight is 489.59. The purity is usually 95%.
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Biological Activity
N-(4-isopropylphenyl)-2-(2-morpholino-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C18H20N4O2S, with a molecular weight of approximately 348.44 g/mol. The compound features a thiazole-pyridazine core structure, which is often associated with diverse biological activities.
Antimicrobial Activity
Recent studies have indicated that compounds with thiazole and pyridazine moieties exhibit significant antimicrobial properties. For instance, derivatives of thiazole have been shown to possess antifungal activity against various strains of fungi, including Candida albicans and Aspergillus niger . In vitro assays demonstrated that certain thiazole derivatives inhibit ergosterol synthesis, a critical component of fungal cell membranes, thereby exerting antifungal effects.
Anticancer Properties
Research has also highlighted the potential anticancer activity of compounds similar to this compound. Thiazole derivatives have been reported to induce apoptosis in cancer cell lines by activating caspase pathways. A study on thiazole-based compounds revealed that they could inhibit cell proliferation in various cancer types, including breast and colon cancer .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : Many thiazole derivatives act as inhibitors of key enzymes involved in metabolic pathways. For example, they may inhibit enzymes like CYP51 involved in ergosterol biosynthesis in fungi .
- Cell Cycle Arrest : Some studies suggest that these compounds can cause cell cycle arrest in cancer cells, preventing their proliferation and leading to programmed cell death (apoptosis).
- Reactive Oxygen Species (ROS) Generation : Certain derivatives are known to increase ROS levels within cells, leading to oxidative stress and subsequent cellular damage in cancer cells.
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Antifungal Activity : A recent investigation into a series of thiazole derivatives demonstrated varying degrees of antifungal activity against Candida species. The most potent compound exhibited a minimum inhibitory concentration (MIC) comparable to established antifungal drugs like fluconazole .
- Anticancer Research : Another study focused on the anticancer potential of thiazole-based compounds showed significant cytotoxic effects against breast cancer cell lines (MCF-7), with IC50 values indicating strong potential for further development into therapeutic agents .
Properties
IUPAC Name |
2-(2-morpholin-4-yl-4-oxo-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)-N-(4-propan-2-ylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O3S/c1-17(2)18-8-10-20(11-9-18)27-21(32)16-31-25(33)23-24(22(29-31)19-6-4-3-5-7-19)35-26(28-23)30-12-14-34-15-13-30/h3-11,17H,12-16H2,1-2H3,(H,27,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHRYKDQCHLEYAV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CN2C(=O)C3=C(C(=N2)C4=CC=CC=C4)SC(=N3)N5CCOCC5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.